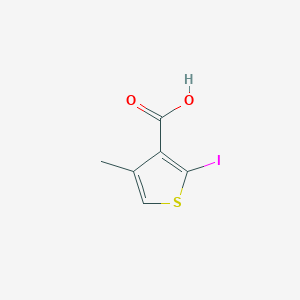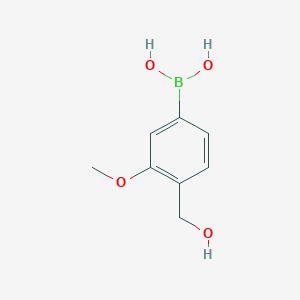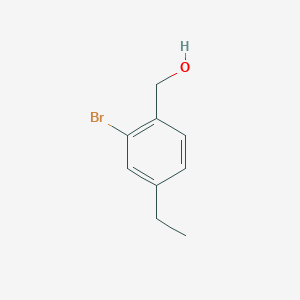
(2-Bromo-4-ethylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-4-ethylphenyl)methanol is an organic compound with the molecular formula C9H11BrO. It is a brominated phenylmethanol derivative, characterized by the presence of a bromine atom at the second position and an ethyl group at the fourth position on the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-ethylphenyl)methanol can be achieved through several methods. One common approach involves the bromination of 4-ethylphenylmethanol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous bromination processes to enhance yield and selectivity. The use of automated reactors and precise control of reaction parameters, such as temperature and bromine addition rate, can significantly improve the efficiency of the production process .
化学反应分析
Types of Reactions
(2-Bromo-4-ethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions
Major Products Formed
Oxidation: Formation of 2-bromo-4-ethylbenzaldehyde or 2-bromo-4-ethylbenzoic acid.
Reduction: Formation of 4-ethylphenylmethanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used
科学研究应用
(2-Bromo-4-ethylphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Bromo-4-ethylphenyl)methanol depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The bromine atom and hydroxyl group play crucial roles in its reactivity, enabling it to undergo oxidation, reduction, and substitution reactions .
相似化合物的比较
Similar Compounds
(2-Bromo-4-methylphenyl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(2-Bromo-4-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of an ethyl group.
(2-Bromo-4-ethylphenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group
Uniqueness
(2-Bromo-4-ethylphenyl)methanol is unique due to the presence of both a bromine atom and an ethyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination allows for selective functionalization and modification, making it a valuable compound in synthetic chemistry .
属性
分子式 |
C9H11BrO |
|---|---|
分子量 |
215.09 g/mol |
IUPAC 名称 |
(2-bromo-4-ethylphenyl)methanol |
InChI |
InChI=1S/C9H11BrO/c1-2-7-3-4-8(6-11)9(10)5-7/h3-5,11H,2,6H2,1H3 |
InChI 键 |
ZAKHCPUXJFLIOG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)CO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


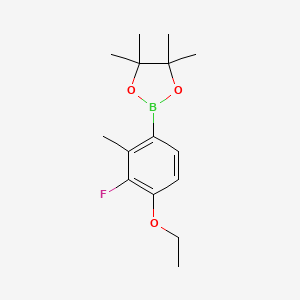

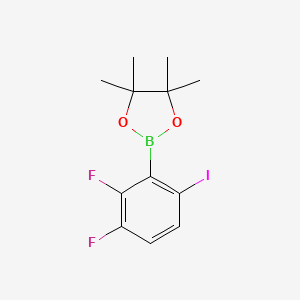
![9-Methyl-1,4,9-triazaspiro[5.5]undecane-3,5-dione](/img/structure/B14029459.png)
![Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B14029466.png)
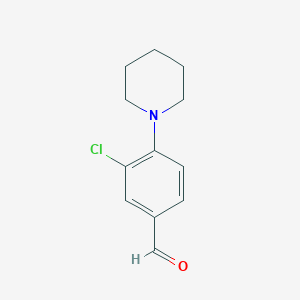
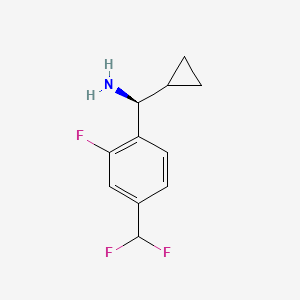
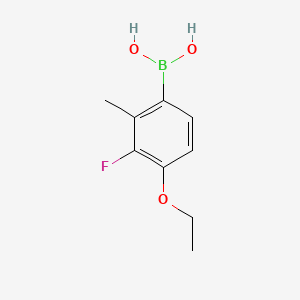


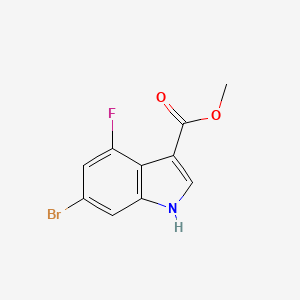
![(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione](/img/structure/B14029509.png)
